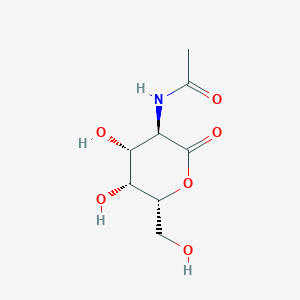

2-Acetamido-2-deoxy-D-galactonolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-acetyl-D-galactosamino-1,5-lactone is a delta-lactone.

Applications De Recherche Scientifique

Biochemical Applications

Enzyme Substrates and Inhibitors

GalNAc-lactone serves as a substrate for various glycosyltransferases and is involved in the biosynthesis of glycoproteins and glycolipids. Its structural similarity to other sugar derivatives allows it to participate in enzyme-catalyzed reactions, which are crucial for cellular functions.

- LacZ β-Galactosidase : Research indicates that GalNAc-lactone can interact with β-galactosidase, influencing its catalytic activity. The hydroxyl groups at specific positions on the sugar backbone are essential for enzyme binding, affecting the enzyme's efficiency in hydrolyzing substrates .

Glycosylation Studies

The compound is utilized in glycosylation reactions to produce complex carbohydrates. Its reactivity allows for the synthesis of various glycosides, which are valuable in drug development and carbohydrate chemistry.

Tissue Engineering and Regenerative Medicine

Hyaluronic Acid Component

GalNAc-lactone is incorporated into hyaluronic acid formulations, enhancing its properties for tissue engineering applications. Hyaluronic acid is vital for cell proliferation, migration, and tissue hydration.

- Case Study : A study demonstrated that incorporating GalNAc-lactone into hyaluronic acid scaffolds improved cell attachment and proliferation rates in vitro. This modification showed promise for applications in wound healing and cartilage regeneration .

Synthesis of Organocatalysts

Carbohydrate-Based Organocatalysts

GalNAc-lactone can be synthesized into organocatalysts that facilitate various organic reactions. These catalysts are essential in asymmetric synthesis, where they help produce enantiomerically pure compounds.

- Synthesis Example : Research has shown that GalNAc-lactone can be transformed into organocatalysts with high stereoselectivity for Michael addition reactions. This property is crucial for developing pharmaceuticals with specific stereochemical configurations .

Pharmaceutical Applications

Drug Development

The compound's unique chemical structure makes it a candidate for drug development, particularly in designing inhibitors for glycosylation-related pathways in diseases such as cancer.

- Data Table: Potential Applications in Drug Development

| Application Area | Description | Example Use Case |

|---|---|---|

| Glycosylation Inhibition | Targeting glycosylation pathways | Cancer therapeutics |

| Antiviral Agents | Modifying sugar moieties to enhance antiviral activity | Development of antiviral drugs |

| Vaccine Development | Enhancing immune response through glycan modifications | Adjuvants in vaccine formulations |

Propriétés

Numéro CAS |

10366-76-4 |

|---|---|

Formule moléculaire |

C8H13NO6 |

Poids moléculaire |

219.19 g/mol |

Nom IUPAC |

N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1 |

Clé InChI |

NELQYZRSPDCGRQ-MVIOUDGNSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Key on ui other cas no. |

24960-16-5 |

Synonymes |

2-acetamido-2-deoxy-D-galactolactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.